molecular formula C8H15FO4 B14879859 Ethyl 2-fluoro-4,4-dimethoxybutanoate

Ethyl 2-fluoro-4,4-dimethoxybutanoate

Cat. No.: B14879859
M. Wt: 194.20 g/mol
InChI Key: GZZXBSOKRHUWGY-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4,4-dimethoxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom at the second carbon and two methoxy groups at the fourth carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-4,4-dimethoxybutanoate typically involves the fluorination of a precursor compound. One common method is the reaction of ethyl 2-bromo-4,4-dimethoxybutanoate with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4,4-dimethoxybutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.

    Hydrolysis: Formation of 2-fluoro-4,4-dimethoxybutanoic acid and ethanol.

    Reduction: Formation of 2-fluoro-4,4-dimethoxybutanol.

Scientific Research Applications

Ethyl 2-fluoro-4,4-dimethoxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical studies due to the unique properties imparted by the fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, where the presence of fluorine can enhance properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4,4-dimethoxybutanoate depends on its specific application. In biochemical contexts, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and steric profile. This can affect binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved would vary based on the specific use case and require further experimental validation.

Comparison with Similar Compounds

Ethyl 2-fluoro-4,4-dimethoxybutanoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-4,4-dimethoxybutanoate: Similar structure but with a cyano group instead of a fluorine atom, leading to different reactivity and applications.

    Ethyl 2-chloro-4,4-dimethoxybutanoate: Contains a chlorine atom instead of fluorine, which can result in different chemical and physical properties.

    Ethyl 2-bromo-4,4-dimethoxybutanoate: The presence of a bromine atom can make it a useful intermediate for further functionalization through nucleophilic substitution reactions.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H15FO4

Molecular Weight

194.20 g/mol

IUPAC Name

ethyl 2-fluoro-4,4-dimethoxybutanoate

InChI

InChI=1S/C8H15FO4/c1-4-13-8(10)6(9)5-7(11-2)12-3/h6-7H,4-5H2,1-3H3

InChI Key

GZZXBSOKRHUWGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(OC)OC)F

Origin of Product

United States

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